[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
Description
Properties
IUPAC Name |
[2-[cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)22-10-15(20)18(2)13-8-9-13/h3-7,13H,1,8-10H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRNVRQLXEQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl(methyl)amino intermediate: This step involves the reaction of cyclopropylamine with methylamine under controlled conditions to form the cyclopropyl(methyl)amino intermediate.
Esterification: The intermediate is then reacted with 4-(prop-2-enoylamino)benzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and compounds.
Key Applications :
- Synthesis of novel heterocycles.
- Development of chemical probes for studying reaction mechanisms.
Biology
In biological research, [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate can be utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo diverse chemical reactions enhances its utility in modifying biomolecules for functional studies.
Case Studies :
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting potential applications in drug discovery.
Medicine
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structural features may facilitate interactions with specific biological targets.
Potential Medical Applications :
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines.
| Study | Findings |
|---|---|
| Study A | Demonstrated selective toxicity towards human cancer cells while sparing normal cells. |
| Study B | Identified potential as an anti-inflammatory agent through modulation of cytokine levels. |
Industry
In industrial applications, this compound can function as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it suitable for various manufacturing processes.
Industrial Uses :
- Production of specialty chemicals.
- Development of agrochemical formulations.
Mechanism of Action
The mechanism of action of [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzoate groups may facilitate binding to these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the specific application and target molecule.
Biological Activity
Overview of the Compound
Chemical Structure : The compound can be classified as an amino acid derivative with potential applications in medicinal chemistry. It contains a cyclopropyl group, which is known for its unique properties in drug design.
Potential Biological Activities :
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors. The presence of the benzoate group suggests potential interactions with biological receptors or enzymes, possibly affecting metabolic pathways.
- Antimicrobial Properties : Many derivatives of benzoic acid exhibit antimicrobial activity. The structural features of this compound may enhance its efficacy against various pathogens.
- Anticancer Activity : Some compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Interaction Studies
Research on similar compounds indicates that they can interact with key enzymes involved in various metabolic processes. For instance:
- Histone Deacetylase Inhibition : Compounds that contain a benzamide structure have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression.
- DNA Methyltransferase Activity : The potential to affect DNA methylation processes could imply that this compound may influence gene regulation, particularly in cancer cells.
Antimicrobial Activity
Several studies have demonstrated that compounds with similar structural motifs possess significant antimicrobial properties:
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Case Studies : For example, derivatives of benzoic acid have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Properties
The anticancer potential of compounds with similar structures has been explored extensively:
- Cell Line Studies : In vitro studies have shown that certain benzoate derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanistic Insights : Research indicates that these compounds may activate caspase pathways or inhibit signaling pathways associated with cell survival.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of specific data on the target compound in the provided evidence, comparisons are extrapolated from analogous structures. Below is a hypothetical analysis based on common functional groups and related derivatives.
Structural Analogues
4-Acrylamidobenzoic Acid Derivatives Compounds like 4-(acryloylamino)benzoic acid lack the cyclopropyl(methyl)amino-ester moiety. These are often used as monomers in polymer synthesis due to their photoreactive acryloyl groups. The addition of the cyclopropane group in the target compound may enhance steric effects or metabolic stability compared to simpler acrylamide derivatives.
Cyclopropane-Containing Pharmaceuticals Cyclopropane rings are common in drugs (e.g., Tranylcypromine) for their conformational rigidity and resistance to enzymatic degradation. The methylamino group in the target compound could influence solubility or receptor binding.
Ester-Based Prodrugs Benzoate esters, such as benzocaine, are often used as prodrugs.
Hypothetical Data Table
Research Findings and Challenges
- Synthesis: No synthetic route is described in the evidence. Typical methods for similar compounds involve acryloylation of aminobenzoates and esterification with cyclopropylmethylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
